molecular formula C8H8N4O B13680309 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde

2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde

Cat. No.: B13680309
M. Wt: 176.18 g/mol
InChI Key: YRUVRWILHWALIB-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-pyrazolecarboxaldehyde with an imidazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally starts with the preparation of the pyrazole and imidazole precursors, followed by their condensation and cyclization under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or pyrazole rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for drug development, particularly in the synthesis of antiviral and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazole and pyrazole rings play a crucial role in binding to active sites of enzymes or receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-3-pyrazolyl)imidazole-4-carbaldehyde
  • 2-(1-Methyl-3-pyrazolyl)imidazole-5-carboxylic acid
  • 1-Methyl-3-pyrazolecarboxaldehyde

Uniqueness

2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both imidazole and pyrazole rings in a single molecule enhances its versatility in various synthetic and biological applications .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H8N4O/c1-12-3-2-7(11-12)8-9-4-6(5-13)10-8/h2-5H,1H3,(H,9,10)

InChI Key

YRUVRWILHWALIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC=C(N2)C=O

Origin of Product

United States

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